methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate
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Overview
Description
methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C24H20N2O3S and a molecular weight of 416.4922 . This compound is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate involves several steps. One common synthetic route includes the condensation of 2-phenyl-4-quinolinecarboxylic acid with 4,5-dimethyl-2-aminothiophene-3-carboxylic acid methyl ester under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and thiophene derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may also contribute to its biological effects by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could affect multiple biochemical pathways .
Comparison with Similar Compounds
methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate can be compared to other quinoline and thiophene derivatives:
Properties
Molecular Formula |
C24H20N2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O3S/c1-14-15(2)30-23(21(14)24(28)29-3)26-22(27)18-13-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,26,27) |
InChI Key |
FHVOCPHCFJKUSM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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